molecular formula C11H11BrO3 B050277 5-(2-Bromophenyl)-5-oxovaleric acid CAS No. 124576-25-6

5-(2-Bromophenyl)-5-oxovaleric acid

Cat. No. B050277
M. Wt: 271.11 g/mol
InChI Key: UBVADNGAAQDTJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(2-Bromophenyl)-5-oxovaleric acid involves intricate chemical reactions, highlighting the complexity and the precision needed in organic synthesis. For instance, the chemical synthesis of 4,5-dioxovaleric acid, a compound with a structure related to our compound of interest, was synthesized from 5-bromolevulinic acid via a series of reactions involving the formation of pyridinium bromide, nitrone formation with p-nitrosodimethylaniline, and subsequent hydrolysis (Beale, Gold, & Granick, 1979).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-(2-Bromophenyl)-5-oxovaleric acid reveals intricate details about their chemical nature. For example, the crystal structure analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provided insights into the molecular geometry and hydrogen bonding patterns (Wang & Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving bromophenyl compounds are complex and varied. For instance, the study on oxovanadium(IV)-catalyzed oxidation of substituted 4-oxo-4-phenyl-butanoic acids by bromate in acid medium shows intricate reaction pathways leading to the formation of malonic acid and corresponding benzoic acid, demonstrating the reactivity of such compounds in oxidation reactions (Reddy & Manjari, 2010).

Physical Properties Analysis

The physical properties of bromophenyl compounds, such as 5-bromo-salicylic acid, have been studied through spectroscopic methods including FT-IR and FT-Raman, providing detailed information on the vibrational modes and structural conformations (Karabacak & Kurt, 2009).

Scientific Research Applications

Metabolic Pathways and Structural Analyses

The metabolic pathways of related bromophenyl compounds have been a subject of extensive research. For example, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have uncovered its metabolism in rats, identifying metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others. These findings provide insights into potential metabolic transformations 5-(2-bromophenyl)-5-oxovaleric acid might undergo, emphasizing the significance of its structural analogs in metabolic studies (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Chemical Analysis

The synthesis of complex organic structures involving bromophenyl derivatives is crucial in chemical research. The work by Zaidlewicz and Wolan (2002) on the synthesis of ω-(4-bromophenyl)alkanoic acids demonstrates the application of 5-(2-bromophenyl)-5-oxovaleric acid in synthesizing organoboranes, highlighting the chemical's importance in creating intermediates for further chemical reactions and studies. Their approach through hydroboration–thermal isomerization–oxidation showcases the versatility of bromophenyl compounds in organic synthesis (Zaidlewicz & Wolan, 2002).

Antioxidant and Anticancer Properties

The antioxidant activity of bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds structurally similar to 5-(2-bromophenyl)-5-oxovaleric acid, underscores the potential of such compounds in developing natural antioxidants. These substances exhibited potent activities stronger than conventional antioxidants, suggesting the feasibility of their application in preventing oxidative deterioration of food and exploring their anticancer properties (Li, Xiao-Ming Li, Gloer, & Bin-Gui Wang, 2011).

Corrosion Inhibition

The synthesis of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) from 2-bromo-5-methoxybenzohydrazide showcases the application of bromophenyl derivatives as corrosion inhibitors. ATH's effectiveness in acidic mediums highlights the potential of 5-(2-bromophenyl)-5-oxovaleric acid derivatives in industrial applications where corrosion resistance is crucial. The study by Yamin, Sheet, and Al-Amiery (2020) emphasizes the role of such compounds in extending the life of metal components, contributing to more sustainable manufacturing processes (Yamin, Sheet, & Al-Amiery, 2020).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

5-(2-bromophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVADNGAAQDTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564180
Record name 5-(2-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-5-oxovaleric acid

CAS RN

124576-25-6
Record name 5-(2-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 20 cc of concentrated H2SO4 was dissolved 0.1 g (0.4 mmol) of the product of Example 1 to give a brown solution. The solution was allowed to stand at room temperature for 10 minutes. Thereafter, the solution was cooled to 0° C. in an ice bath and ice was then added to it. The solution was then diluted with water and extracted twice with ethyl acetate. The combined extracts were sequentially washed once each with water and brine and then dried (MgSO4). Removal of the solvent under reduced pressure produced a yellow oil which was used without further purification.
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20 mL
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0.1 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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